molecular formula C8H5FN2O2 B1439865 4-fluoro-7-nitro-1H-indole CAS No. 1167056-95-2

4-fluoro-7-nitro-1H-indole

Cat. No. B1439865
CAS RN: 1167056-95-2
M. Wt: 180.14 g/mol
InChI Key: CWMVCUWWLTZDNF-UHFFFAOYSA-N
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Description

4-Fluoro-7-nitro-1H-indole is a chemical compound with the molecular formula C8H5FN2O2 . It has a molecular weight of 180.14 .


Molecular Structure Analysis

The InChI code for 4-fluoro-7-nitro-1H-indole is 1S/C8H5FN2O2/c9-6-1-2-7 (11 (12)13)8-5 (6)3-4-10-8/h1-4,10H . This indicates the presence of a fluorine atom at the 4th position and a nitro group at the 7th position on the indole ring.


Physical And Chemical Properties Analysis

4-Fluoro-7-nitro-1H-indole is a yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Antiviral Applications

4-fluoro-7-nitro-1H-indole derivatives have been studied for their potential as antiviral agents. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The modification of the indole structure can lead to compounds with high selectivity and potency against a range of RNA and DNA viruses.

Anti-inflammatory and Analgesic Properties

Indole derivatives, including those related to 4-fluoro-7-nitro-1H-indole, have been reported to exhibit anti-inflammatory and analgesic activities. These compounds can be compared with standard drugs like indomethacin and celecoxib, offering potential alternatives with different safety and efficacy profiles .

Anticancer Research

The indole nucleus is a common feature in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors. This characteristic makes indole derivatives, including 4-fluoro-7-nitro-1H-indole, candidates for developing new anticancer drugs .

Antioxidant Effects

Indole compounds are known for their antioxidant properties. The presence of the indole nucleus contributes to the scavenging of free radicals, which is beneficial in preventing oxidative stress-related diseases .

Antimicrobial and Antitubercular Activity

The structural diversity of indole derivatives allows them to be effective against a variety of microbial pathogens. Research has shown that certain indole compounds have significant antimicrobial and antitubercular effects .

Biotechnological Production

Advances in biotechnology have enabled the production of indole derivatives, including halogenated and oxygenated compounds, from natural sources like glucose or tryptophan. These derivatives have applications in flavor and fragrance industries, as well as in the development of natural colorants with therapeutic potential .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that 4-fluoro-7-nitro-1H-indole, as an indole derivative, could have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

4-fluoro-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMVCUWWLTZDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311012
Record name 4-Fluoro-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-7-nitro-1H-indole

CAS RN

1167056-95-2
Record name 4-Fluoro-7-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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